1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-16-8-6-14(7-9-16)15-10-17(21)20(18(22)11-15)12-13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXOLDFVQZBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and piperidine-2,6-dione.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in an inert atmosphere using a solvent like dichloromethane, with a base such as triethylamine to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Aldol Reactions: It can participate in aldol reactions, particularly with aldehydes or ketones, to form β-hydroxy ketones or β-hydroxy aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
Biological Activities
1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione has been evaluated for several pharmacological properties:
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit lactate dehydrogenase A (LDHA), which is implicated in cancer metabolism. Inhibition of LDHA has been associated with reduced tumor growth in various cancer types, including breast and lung cancers .
Neuropharmacological Effects
The compound has shown potential as a modulator of neurotransmitter systems. Specifically, it may interact with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease. Studies have highlighted its role in mitigating dyskinesias associated with L-DOPA treatment .
Anti-inflammatory Properties
There are indications that this compound may possess anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of piperidine diones, including those similar to this compound, exhibited significant inhibitory activity against cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction .
Case Study 2: Neurological Impact
In a research project focused on Parkinson's disease models, compounds derived from piperidine structures were tested for their ability to reduce abnormal involuntary movements (AIMs). The results indicated that the compounds could effectively lower AIM scores in treated mice, suggesting a beneficial role in managing Parkinsonian symptoms .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione with key analogs:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in 1-(3-nitrophenyl)piperidine-2,6-dione enhances electrophilicity compared to the bromophenyl group in the target compound. This may influence reactivity in synthetic pathways or receptor binding .
- Halogen Position : The positional isomer 4-(3-bromophenyl)piperidine-2,6-dione highlights how bromine placement alters electronic distribution. The 4-bromo substituent in the target compound may enhance steric hindrance compared to the 3-bromo analog.
Pharmacological Potential: The morpholinomethyl-benzyl analog demonstrates therapeutic relevance for systemic lupus erythematosus (SLE), suggesting that bulky substituents (e.g., benzyl, morpholine) can enhance target specificity. 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone’s analgesic activity implies that aromatic substituents (benzyl, phenyl) may improve CNS penetration.
Physical Properties :
- Melting points of nitro-substituted analogs (130–134°C and 117–119°C) are higher than typical aliphatic piperidones, likely due to nitro group polarity and crystal packing.
Biological Activity
1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with both a benzyl group and a bromophenyl group, along with keto groups at positions 2 and 6. This unique structure confers specific chemical properties that influence its biological activity.
This compound is believed to exert its biological effects primarily through interactions with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission and cellular signaling.
- Receptor Modulation : It may interact with specific receptors, altering cellular responses and contributing to its pharmacological effects.
Anticholinesterase Activity
Research indicates that derivatives of benzylpiperidine compounds exhibit significant anticholinesterase activity. For instance, donepezil-like hybrids have shown enhanced cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The structure of this compound suggests it may possess similar AChE inhibitory properties.
Antimicrobial Activity
Studies have demonstrated that piperidine derivatives can exhibit antibacterial and antifungal activities. The presence of halogen substituents, such as bromine in this compound, is often linked to enhanced bioactivity against various pathogens. For example, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Potential
In a study focusing on the anticancer properties of piperidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. These compounds demonstrated moderate to strong cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective effects of benzylpiperidine derivatives in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, potentially through their action on AChE and other neuroprotective pathways .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-Benzyl-4-piperidone | Moderate AChE inhibition | Enzyme inhibition |
| 4-(4-Bromophenyl)piperidine | Antimicrobial | Cell wall synthesis disruption |
| 3-Phenylpiperidine-2,6-dione | Antiviral | Inhibition of viral replication |
Q & A
Q. What are the recommended synthetic pathways for synthesizing 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione?
A viable synthetic route involves:
- Stepwise alkylation and cyclization : Reacting 4-bromophenyl precursors (e.g., 4-bromobenzoyl chloride) with piperidine derivatives under controlled alkaline conditions to form the piperidine-2,6-dione core. Subsequent benzylation via nucleophilic substitution (e.g., benzyl bromide in DMF with K₂CO₃) introduces the benzyl group. Reaction optimization should include monitoring pH, temperature, and solvent polarity to avoid side products like over-alkylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product. Validate purity via HPLC (C18 column, mobile phase: methanol/buffer pH 4.6) .
Q. How should researchers characterize the compound’s structural and chemical properties?
Key characterization methods:
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and sealed goggles to prevent skin/eye irritation (observed in structurally similar piperidine derivatives) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., benzyl bromide) .
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Reaction path search : Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization). Tools like Gaussian or ORCA can predict regioselectivity in bromophenyl substitution .
- Machine learning (ML) : Train models on existing piperidine-dione reaction datasets to predict optimal conditions (solvent, catalyst) for novel derivatives. ICReDD’s hybrid computational-experimental workflow is a validated framework .
Q. How should researchers address contradictory data in toxicity studies?
- Case example : If acute toxicity (LD50) varies across studies, conduct:
- Dose-response reassessment : Use a factorial design (e.g., 3×3 matrix varying concentration and exposure time) to isolate confounding variables .
- In vitro validation : Compare cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines to identify organ-specific effects. Normalize results using positive controls (e.g., cisplatin for apoptosis) .
- Meta-analysis : Apply Higgins’ I² statistic to quantify heterogeneity in published datasets .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in analogs?
- Orthogonal array testing : Vary substituents (e.g., halogen position on the phenyl ring) while keeping the piperidine-dione core constant. Assess bioactivity (e.g., enzyme inhibition) using a high-throughput screening platform .
- Multivariate analysis : Principal component analysis (PCA) correlates electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity trends .
Methodological Resources
| Category | Key References |
|---|---|
| Synthetic Optimization | |
| Analytical Validation | |
| Computational Modeling | |
| Toxicity Discrepancy Resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
